molecular formula C16H16O3 B310237 2-Methoxyphenyl3,4-dimethylbenzoate

2-Methoxyphenyl3,4-dimethylbenzoate

Cat. No.: B310237
M. Wt: 256.3 g/mol
InChI Key: MFIPOANRROMTGM-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 3,4-dimethylbenzoate is a benzoate ester characterized by a methoxy group at the 2-position of the phenyl ring and methyl substituents at the 3- and 4-positions of the benzoyl ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity and steric hindrance, which influence its reactivity and solubility.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2-methoxyphenyl) 3,4-dimethylbenzoate

InChI

InChI=1S/C16H16O3/c1-11-8-9-13(10-12(11)2)16(17)19-15-7-5-4-6-14(15)18-3/h4-10H,1-3H3

InChI Key

MFIPOANRROMTGM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methoxyphenyl 3,4-dimethylbenzoate with structurally analogous benzoate esters, focusing on substituent effects and inferred properties.

Table 1: Structural and Physicochemical Properties of Selected Benzoate Esters

Compound Name Substituents (Phenyl Ring) Substituents (Benzoyl Ring) Molecular Formula Molecular Weight (g/mol) Expected Solubility in Polar Solvents
2-Methoxyphenyl 3,4-dimethylbenzoate 2-methoxy 3,4-dimethyl C₁₆H₁₆O₃ 256.30 Moderate
Phenyl benzoate None None C₁₃H₁₀O₂ 198.22 Low
3-Methylphenyl 4-methoxybenzoate 3-methyl 4-methoxy C₁₅H₁₄O₃ 242.27 Moderate-High
Methyl 3-methoxybenzoate Methyl ester 3-methoxy C₉H₁₀O₃ 166.18 High
Methyl 3,5-dimethoxybenzoate Methyl ester 3,5-dimethoxy C₁₀H₁₂O₄ 196.20 Very High

Key Observations:

Substituent Effects on Solubility: The methoxy group on the phenyl ring (2-methoxyphenyl) enhances polarity compared to unsubstituted phenyl benzoate, increasing solubility in polar solvents like ethanol or acetone. However, the 3,4-dimethyl groups on the benzoyl ring introduce steric bulk and hydrophobicity, reducing solubility relative to analogs with polar substituents (e.g., methyl 3,5-dimethoxybenzoate) . Methyl 3-methoxybenzoate, with a single methoxy group and smaller ester group (methyl), exhibits higher solubility due to reduced steric hindrance .

Thermal Stability and Reactivity :

  • Electron-donating methyl groups on the benzoyl ring stabilize the ester against hydrolysis, whereas electron-withdrawing methoxy groups may slightly increase electrophilicity at the carbonyl carbon. The interplay of these effects in 2-methoxyphenyl 3,4-dimethylbenzoate likely results in intermediate reactivity compared to phenyl benzoate (less reactive) and methyl 3-methoxybenzoate (more reactive) .

This contrasts with methyl 3,5-dimethoxybenzoate, where methoxy groups are meta-oriented, minimizing steric clashes .

Research Findings and Limitations:

  • Limited direct studies on 2-methoxyphenyl 3,4-dimethylbenzoate are available in the provided evidence. However, extrapolation from structural analogs suggests that substituent position dominates over substituent type in determining properties. For example, para-substituted methoxy groups (as in 3-methylphenyl 4-methoxybenzoate) enhance solubility more effectively than ortho-substituted ones due to reduced steric effects .
  • Compounds with heterocyclic moieties (e.g., oxazolyl derivatives in ) exhibit distinct reactivity profiles but are excluded here due to structural dissimilarity .

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